molecular formula C8H9NO4 B1315110 5,6-Dimethoxynicotinic acid CAS No. 76470-34-3

5,6-Dimethoxynicotinic acid

Cat. No.: B1315110
CAS No.: 76470-34-3
M. Wt: 183.16 g/mol
InChI Key: DVPUSKADCOGLKP-UHFFFAOYSA-N
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Description

5,6-Dimethoxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of two methoxy groups at the 5th and 6th positions of the pyridine ring. This compound has the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It is a heterocyclic aromatic compound that finds applications in various fields due to its unique chemical properties.

Scientific Research Applications

5,6-Dimethoxynicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

This compound is a specialty product used in proteomics research

Biochemical Pathways

It’s worth noting that nicotine degradation in certain fungi involves a demethylation pathway . Given the structural similarity between nicotine and 5,6-Dimethoxynicotinic acid, it’s possible that similar pathways could be involved. More research is needed to confirm this hypothesis and to understand the downstream effects.

Result of Action

As a specialty product for proteomics research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxynicotinic acid typically involves the methoxylation of nicotinic acid derivatives. One common method includes the use of methanol and a suitable catalyst under controlled conditions to introduce methoxy groups at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Comparison with Similar Compounds

Comparison: 5,6-Dimethoxynicotinic acid is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

5,6-dimethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6-3-5(8(10)11)4-9-7(6)13-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPUSKADCOGLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502665
Record name 5,6-Dimethoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76470-34-3
Record name 5,6-Dimethoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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